![molecular formula C18H14F3NO3 B11464986 7-Methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B11464986.png)
7-Methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one
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Overview
Description
7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with dimethyl sulfate . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Reduction: Reduction reactions may target the chromenone core or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted coumarins and their derivatives.
Scientific Research Applications
7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent substrate for oxidoreductases, especially for cytochrome P450.
Biology: Employed in proteomics research to study enzyme activity and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the enzymatic action of cytochrome P450 2E1 on 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one results in a fluorescent product that can be measured, providing insights into enzyme activity . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable tool in biochemical assays .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one include:
7-methoxy-4-(trifluoromethyl)coumarin: Shares the trifluoromethyl group but lacks the amino methyl substitution.
Methyl 4-(trifluoromethyl)umbelliferyl ether: Another coumarin derivative with similar fluorescent properties.
4-(trifluoromethyl)umbelliferone: A simpler structure with the trifluoromethyl group directly attached to the coumarin core.
The uniqueness of 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14F3NO3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-methoxy-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |
InChI |
InChI=1S/C18H14F3NO3/c1-24-14-5-6-15-11(7-17(23)25-16(15)9-14)10-22-13-4-2-3-12(8-13)18(19,20)21/h2-9,22H,10H2,1H3 |
InChI Key |
BNBDZWQQSXBABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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